N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, with the molecular formula C14H11N3O4S2, has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Mechanism of Action
Pharmacokinetics
Let’s dive into the pharmacokinetic properties:
- Information on absorption is not available in the current literature . The volume of distribution and protein binding data are also lacking .
Action Environment
Environmental factors play a crucial role in drug efficacy and stability Factors like pH, temperature, and co-administered substances can affect the compound’s action
: Thiazoles: having diverse biological activities | Medicinal Chemistry Research : 2-(methylamino)-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]benzamide - DrugBank
Biochemical Analysis
Biochemical Properties
It has been synthesized and tested for its potential biological activities
Cellular Effects
It has been tested for its potential analgesic, anti-inflammatory, and antimicrobial activities , suggesting that it may influence cell function in some way
Molecular Mechanism
It is known that the compound has potential analgesic, anti-inflammatory, and antimicrobial activities , which suggests that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Preparation Methods
The synthesis of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with 2-bromo-1,3-thiazole in the presence of a base to form the intermediate 4-(1,3-thiazol-2-ylsulfamoyl)aniline. This intermediate is then reacted with furan-2-carboxylic acid chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Comparison with Similar Compounds
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide can be compared with other thiazole derivatives such as:
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide: Similar in structure but with a benzamide group instead of a furan-2-carboxamide group, this compound also exhibits antimicrobial and anti-inflammatory properties.
5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides: These compounds have shown analgesic, anti-inflammatory, and antimicrobial activities, highlighting the versatility of thiazole derivatives.
The uniqueness of this compound lies in its specific combination of the thiazole and furan rings, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c18-13(12-2-1-8-21-12)16-10-3-5-11(6-4-10)23(19,20)17-14-15-7-9-22-14/h1-9H,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDOYSZUPNARMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.